molecular formula C15H16FNO3S B10975263 N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzenesulfonamide

Cat. No.: B10975263
M. Wt: 309.4 g/mol
InChI Key: OKYUIQCPWIQJTD-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorophenyl group, a methoxybenzene moiety, and a sulfonamide functional group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenylethylamine and 3-methoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorophenylethylamine is added dropwise to a solution of 3-methoxybenzenesulfonyl chloride in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature and pressure, to maximize the output.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-FLUOROPHENYL)ETHYL]-BENZENE-1-SULFONAMIDE: Lacks the methoxy group, which may affect its biological activity.

    N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    N-[2-(4-FLUOROPHENYL)ETHYL]-3-HYDROXYBENZENE-1-SULFONAMIDE: Has a hydroxyl group instead of a methoxy group, which can influence its solubility and biological properties.

Uniqueness

N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the fluorophenyl and methoxybenzene moieties, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C15H16FNO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H16FNO3S/c1-20-14-3-2-4-15(11-14)21(18,19)17-10-9-12-5-7-13(16)8-6-12/h2-8,11,17H,9-10H2,1H3

InChI Key

OKYUIQCPWIQJTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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